molecular formula C18H20N2O3 B2749562 ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate CAS No. 300588-44-7

ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate

Cat. No. B2749562
CAS RN: 300588-44-7
M. Wt: 312.369
InChI Key: GYCFDAQVLCSFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate, has been analyzed. The pyran ring of this compound is almost planar .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate” are not well-documented .

Scientific Research Applications

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate: serves as a key intermediate in the synthesis of pyrano[2,3-d]pyrimidine derivatives . These derivatives exhibit a wide range of biological activities, including cardiotonic, antitumor, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral properties .

Organic Intermediate for Heterocyclic Systems

Due to its reactive electrophilic and nucleophilic sites, this compound is widely utilized as an organic intermediate for the construction of various interesting heterocyclic systems . Its versatility in chemical reactions makes it a valuable compound in medicinal chemistry.

Pharmacological Properties

The compound and its derivatives have been studied for their potential pharmacological properties. It has been noted that these compounds can serve as key intermediates for subsequent transformations, which is crucial in drug discovery and development .

Mechanism of Relaxant Action

Research has been conducted to understand the relaxant effect of this compound, particularly its interactions with L-type calcium channels (LTCC). This is significant for the development of treatments for conditions associated with calcium channel dysfunctions .

Synthesis of Polysubstituted 2-Amino-4H-Pyrans

The compound is instrumental in the synthesis of densely functionalized 2-amino-4H-pyrans. These structures are important due to their biological activities and their potential as key intermediates in organic synthesis .

Crystallographic Studies

The crystal structure of this compound has been analyzed, revealing that the pyran ring is almost planar, which is stabilized by N-H···O and N-H···N hydrogen bonds. This information is valuable for understanding the compound’s stability and reactivity .

properties

IUPAC Name

ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-8-14-16(18(21)22-4-2)15(12-9-6-5-7-10-12)13(11-19)17(20)23-14/h5-7,9-10,15H,3-4,8,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCFDAQVLCSFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.